molecular formula C21H17N5OS B2924384 5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole CAS No. 1031988-87-0

5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole

Cat. No.: B2924384
CAS No.: 1031988-87-0
M. Wt: 387.46
InChI Key: NVGRCYGPMAAZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole features a fused [1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl methyl (-SCH2-) group to a 2-phenyl-5-methyl-1,3-oxazole moiety.

Properties

IUPAC Name

5-methyl-4-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5OS/c1-13-17(22-20(27-13)15-8-4-3-5-9-15)12-28-21-19-25-24-14(2)26(19)18-11-7-6-10-16(18)23-21/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGRCYGPMAAZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4N5C3=NN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole involves its ability to intercalate with DNA, thereby disrupting the replication process in cancer cells. This intercalation is facilitated by the planar structure of the triazoloquinoxaline moiety, which allows it to insert between DNA base pairs . Additionally, the compound can inhibit specific enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of the target compound, the following comparisons are made with analogous heterocyclic systems:

Structural Features

Compound Class/Core Structure Key Substituents/Linkages Notable Structural Attributes
Target Compound: [1,2,4]Triazoloquinoxaline + Oxazole - 1-Methyl-triazoloquinoxaline
- Sulfanyl methyl (-SCH2-) linkage
- 2-Phenyl-5-methyl-oxazole
Planar triazoloquinoxaline core; flexible sulfanyl bridge; oxazole enhances π-stacking potential .
1-Substituted-phenyl-4-phenylsulfonyl-1H-1,2,3-triazole () - Sulfonyl (-SO2-) linkage
- Phenyl substituents
Sulfonyl group increases electronegativity and rigidity compared to sulfanyl bridges, improving specificity .
Thiazole Derivatives () - Fluorophenyl groups
- Triazole/pyrazole substituents
Thiazole core (vs. oxazole) alters electronic density; fluorophenyl groups enhance metabolic stability .
Triazoloquinazoline () - Sulfanyl methyl linkage
- Methoxy-methylphenyl substituents
Quinazoline core (vs. quinoxaline) modifies ring electron distribution; methoxy group influences solubility .

Electronic and Physicochemical Properties

  • Sulfanyl vs.
  • Oxazole vs. Thiazole Cores : Oxazole’s lower electronegativity (vs. thiazole) may reduce dipole interactions but enhance membrane permeability .
  • Fluorophenyl Substitutions : Present in and compounds, fluorine atoms improve lipophilicity and resistance to oxidative metabolism .

Biological Activity

The compound 5-methyl-4-[({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)methyl]-2-phenyl-1,3-oxazole represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into its constituent parts:

  • 5-methyl group : Enhances lipophilicity and may influence binding interactions.
  • Triazoloquinoxaline moiety : Known for various biological activities, particularly in inhibiting specific enzyme families.
  • Phenyl oxazole : Contributes to the compound's overall stability and interaction capabilities.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Many triazole derivatives show efficacy against bacterial and fungal strains.
  • Anticancer Properties : Certain quinoxaline derivatives have been reported to inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Compounds with oxazole rings often exhibit anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduction in cell viability in tumors
Anti-inflammatoryDecrease in pro-inflammatory cytokines

The precise mechanism by which This compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest:

  • Enzyme Inhibition : The triazole component likely interacts with target enzymes through hydrogen bonding and hydrophobic interactions.
  • Cellular Pathway Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Case Studies

A series of case studies have been conducted to evaluate the biological activity of related compounds:

  • Antimicrobial Study : A study assessed the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that modifications at the triazole position significantly enhanced activity against both pathogens.
  • Anticancer Evaluation : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that certain derivatives led to a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
  • Inflammation Model : In a murine model of inflammation, administration of related oxazole derivatives resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.